5-Bromo-2,4-dichlorobenzamide chemical properties
5-Bromo-2,4-dichlorobenzamide chemical properties
[label="1.ReagentMixing\n5-Bromo-2, 4-dichlorobenzamide+\nBoronicAcid+Pd(dppf)Cl2", fillcolor="#F1F3F4", fontcolor="#20#TechnicalWhitepaper:PhysicochemicalProfilingandSyntheticOrthogonalityof5-Bromo-2, 4-dichlorobenzamideTargetAudience:Researchers, MedicinalChemists, andDrugDevelopmentProfessionals Author: SeniorApplicationScientist##1.ExecutiveSummaryInmoderndrugdiscoveryandagrochemicaldevelopment, polyhalogenatedarenesserveasindispensablebuildingblocks.5-Bromo-2, 4-dichlorobenzamide(CAS:1305711-44-7) isahighlyfunctionalizedscaffoldthatoffersexceptionalsyntheticorthogonality[1.1]. The strategic placement of three distinct halogen atoms—a bromine at the 5-position and chlorines at the 2- and 4-positions—alongside a primary amide group, provides multiple vectors for late-stage functionalization.
This technical guide explores the physicochemical properties, structural causality, and field-proven experimental workflows for utilizing 5-Bromo-2,4-dichlorobenzamide. By understanding the thermodynamic and kinetic differences between its reactive sites, researchers can design highly regioselective synthetic pathways without the need for exhaustive protecting-group chemistry.
Physicochemical & Structural Profiling
The utility of 5-Bromo-2,4-dichlorobenzamide stems from its precise electronic and steric environment. The 2,4-dichloro substitution provides significant steric shielding to the amide group and acts as an electron-withdrawing network, lowering the electron density of the aromatic ring[1]. This deactivates the ring toward non-catalyzed electrophilic aromatic substitution (SEAr) while priming it for transition-metal-catalyzed cross-coupling at the more reactive 5-bromo position.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Impact on Synthesis |
| CAS Number | 1305711-44-7 | Unique identifier for procurement and regulatory tracking[2]. |
| Molecular Formula | C₇H₄BrCl₂NO | Defines the polyhalogenated nature of the scaffold[1]. |
| Molecular Weight | 268.92 g/mol | Low molecular weight allows for extensive downstream elaboration[1]. |
| H-Bond Donors | 1 (-NH₂ group) | Can participate in target binding or be dehydrated to a nitrile. |
| H-Bond Acceptors | 1 (C=O group) | Directs ortho-metalation (DoM) if required. |
| C(sp²)–Br BDE | ~81 kcal/mol | Low bond dissociation energy enables selective Pd(0) insertion[3]. |
| C(sp²)–Cl BDE | ~96 kcal/mol | High bond dissociation energy ensures stability during C5 functionalization[4]. |
Orthogonal Reactivity Mapping
The core advantage of 5-Bromo-2,4-dichlorobenzamide is its orthogonal reactivity . The thermodynamic difference between the carbon-bromine and carbon-chlorine bonds allows chemists to selectively address one site while leaving the others intact[3][4].
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C5 Position (Bromo): The weakest halogen bond on the ring. It readily undergoes oxidative addition with Palladium(0) catalysts, making it the primary site for Suzuki-Miyaura, Sonogashira, or Heck cross-couplings.
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Amide Group: Can be transformed independently of the halogens. Treatment with dehydrating agents (e.g., POCl₃ or SOCl₂) converts the amide into a benzonitrile, a common pharmacophore in kinase inhibitors.
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C2/C4 Positions (Dichloro): Once the C5 position is functionalized, the remaining C-Cl bonds can be activated using specialized, bulky, electron-rich phosphine ligands (e.g., BrettPhos or XPhos) under Buchwald-Hartwig amination conditions.
Orthogonal reactivity map of 5-Bromo-2,4-dichlorobenzamide highlighting site-selective pathways.
Regioselective Functionalization: Experimental Methodology
To demonstrate the utility of this building block, we outline a self-validating protocol for a Regioselective Suzuki-Miyaura Cross-Coupling at the C5 position.
The Causality of Experimental Choices:
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Catalyst Selection (Pd(dppf)Cl₂): A bidentate ligand with a wide bite angle is chosen to facilitate reductive elimination while preventing unwanted over-insertion into the C-Cl bonds, which is a common side reaction with monodentate ligands like PPh₃[4].
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Temperature Control (80°C): The thermal energy is sufficient to overcome the activation barrier for C-Br oxidative addition but remains too low to activate the C-Cl bonds[3].
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Solvent System (1,4-Dioxane/H₂O): A biphasic or miscible aqueous system is critical. The water dissolves the inorganic base (K₂CO₃), generating the reactive boronate complex required for the transmetalation step, while dioxane solubilizes the organic substrate.
Step-by-Step Protocol
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Reagent Preparation: To an oven-dried Schlenk flask, add 5-Bromo-2,4-dichlorobenzamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
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Solvent & Base Addition: Add a pre-mixed solvent system of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M concentration). Add K₂CO₃ (2.0 equiv) as the base.
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System Degassing (Critical Validation Step): Sparge the heterogeneous mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex. Failure to degas will result in a stalled reaction (black palladium precipitation).
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Controlled Heating: Seal the flask and heat to 80°C in a pre-equilibrated oil bath for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material validates the completion of the C-Br coupling.
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Workup & Extraction: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
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Isolation: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the 5-aryl-2,4-dichlorobenzamide derivative. LC-MS should confirm the addition of the aryl mass without the loss of the isotopic chlorine signature (M, M+2, M+4 peaks).
Step-by-step experimental workflow for the regioselective Suzuki-Miyaura coupling at the C5 position.
Safety, Handling, and Environmental Impact
As with all polyhalogenated aromatics, strict adherence to safety protocols is mandatory to ensure both operator safety and experimental integrity[2].
Table 2: GHS Safety Classification & Mitigation
| Hazard Code | Description | Mechanistic Cause | Mitigation Strategy |
| H315 | Causes skin irritation | Lipophilic halogens disrupt epidermal lipid bilayers[2]. | Wear standard nitrile gloves and a laboratory coat. |
| H319 | Causes serious eye irritation | Amide and halogen interactions with corneal proteins[2]. | Use tightly fitting safety goggles at all times. |
| H335 | May cause respiratory irritation | Fine powder inhalation triggers mucosal inflammation[2]. | Handle exclusively in a certified, well-ventilated fume hood (P271). |
Disposal: Halogenated organic waste must not be mixed with standard organic waste. Segregate into dedicated halogenated waste containers to prevent the formation of reactive byproducts during incineration.
References
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National Center for Biotechnology Information (NCBI). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." PMC. Available at:[Link]
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National Center for Biotechnology Information (NCBI). "Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids." PMC. Available at:[Link]
Sources
- 1. 5-Bromo-2,4-dichlorobenzamide price,buy 5-Bromo-2,4-dichlorobenzamide - chemicalbook [chemicalbook.com]
- 2. weeiboo.com [weeiboo.com]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
